molecular formula C15H15ClN4O B2967901 2-(4-Chlorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097918-74-4

2-(4-Chlorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one

Cat. No.: B2967901
CAS No.: 2097918-74-4
M. Wt: 302.76
InChI Key: MTEJCXPYEWYWEG-UHFFFAOYSA-N
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Description

The compound “2-(4-Chlorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an azetidine ring, which is a four-membered ring with one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions involving the formation of the pyrimidine and azetidine rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and azetidine rings, along with a phenyl ring substituted with a chlorine atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule, such as the amine group and the carbonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present in the molecule. For example, the presence of the polar amine and carbonyl groups could influence the compound’s solubility .

Scientific Research Applications

Microwave-assisted Synthesis

Microwave irradiation has been utilized for the efficient synthesis of 2-aminothiophene-3-carboxylic acid derivatives, leading to the formation of thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative. This method represents a rapid synthesis approach for pyrimidine derivatives, highlighting the compound's utility in heterocyclic chemistry (Hesse, Perspicace, & Kirsch, 2007).

Anticancer Activity

The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrates marked inhibition against various human cancer cell lines, indicating promising anticancer activity. This finding underscores the potential of pyrimidine derivatives in cancer therapy (Huang et al., 2020).

Antimicrobial and Antitubercular Agents

Synthesis of pyrimidine-based thiazolidinones and azetidinones has been reported for their significant antibacterial, antifungal, and antitubercular activities. This research presents the compound's role in developing new therapeutic agents against infectious diseases (Patel, Desai, Desai, & Chikhalia, 2006).

Crystal Structure and Reactivity

Studies on rhenium(I) and (VII) complexes with cyclohex-1-enylolonium cation and bridging pyridyl derivatives have explored the coordination mode and reactivity of such compounds. These findings contribute to the understanding of chemical reactivity and the design of novel coordination compounds (Habarurema et al., 2019).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity, demonstrating the compound's versatility in medicinal chemistry (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Evaluation of Azetidinone Analogues

A series of pyrimidine-azetidinone analogues have been synthesized and tested for their antimicrobial, antitubercular, and antioxidant activities, highlighting the therapeutic potential of such compounds (Chandrashekaraiah et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

Future research could focus on elucidating the biological activity of this compound and developing synthesis methods for its production .

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O/c16-12-3-1-11(2-4-12)7-15(21)20-8-13(9-20)19-14-5-6-17-10-18-14/h1-6,10,13H,7-9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEJCXPYEWYWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)Cl)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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